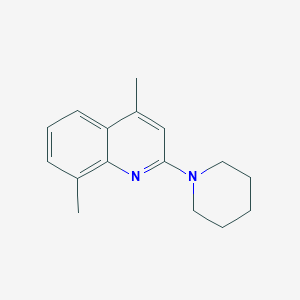

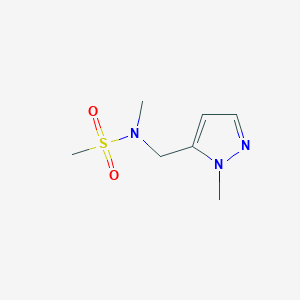

N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide, commonly known as FPEB, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Applications De Recherche Scientifique

DNA Binding and Antitrypanosomal Activity

Furan derivatives like 2,5-bis(4-guanylphenyl)furan (furamidine), structurally similar to N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide, have been studied for their DNA-binding properties and effectiveness against pathogens. Furamidine, in particular, shows tight binding to DNA sequences and has been more effective than pentamidine against the Pneumocystis carinii pathogen in an immunosuppressed rat model. This is attributed to its direct hydrogen bond interactions with DNA, offering insights into its enhanced DNA-binding affinity (Laughton et al., 1995).

Synthetic Approaches and Biological Activity

Research has explored the synthesis of enaminones fused to 1,4-benzothiazin-2-one moiety, which could be relevant in studies on biological activity, chemosensors, and fluorescence. This involves the reaction of furan-2,3-diones, which could be structurally related to the mentioned compound, indicating potential in various biological applications (Stepanova et al., 2020).

Enaminones in Antibacterial Activity

A study on novel enaminones, similar in structure to N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide, showed that they were non-cytotoxic and exhibited mild or no antibacterial activity. This highlights their potential in medical applications, particularly in relation to their biological activities (Cindrić et al., 2018).

Material Science Applications

In the field of material science, furan derivatives have been used in the synthesis of polymers. For instance, furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides have been proposed as sustainable alternatives to polyphthalamides. These polymers show promise in high-performance materials with commercial interest, suggesting potential applications of furan derivatives in advanced material development (Jiang et al., 2015).

Catalysis and Chemical Transformations

Furan derivatives are also significant in catalysis and chemical transformations. For example, palladium-catalyzed condensation involving furan compounds can lead to the formation of multisubstituted furans, useful in various synthetic processes (Lu et al., 2014).

Propriétés

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-2-3-6-17(20)18-12-15(19)13-7-9-14(10-8-13)16-5-4-11-21-16/h2,4-5,7-11,15,19H,1,3,6,12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKXRTULTSRZST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2971327.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-chlorobenzamide](/img/structure/B2971328.png)

![N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2971331.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2971332.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2971338.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2971341.png)

![8-methoxy-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2971344.png)